molecular formula C5H14Cl2N2O B2715643 rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride CAS No. 2089245-64-5

rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride

Cat. No.: B2715643
CAS No.: 2089245-64-5
M. Wt: 189.08
InChI Key: KWYWZFXGUYRWAT-ALUAXPQUSA-N
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Description

rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride (CAS# 2089245-64-5) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C5H14Cl2N2O and a molecular weight of 189.08 g/mol, this compound serves as a critical synthetic intermediate and chiral building block . Its structure, featuring both amino and hydroxyl functional groups on the pyrrolidine ring, makes it a valuable scaffold for constructing more complex molecules. The specific stereochemistry, denoted by the (3R,4R) configuration, is essential for its interactions with biological targets, as small changes in spatial arrangement can significantly alter binding affinity and biological activity . This compound is closely related to pyrrolidine scaffolds investigated in cutting-edge therapeutic research, including the development of SHP2 antagonists for anticancer applications and novel antibacterial agents . The dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental conditions. As a versatile chiral synthon, it is utilized in asymmetric synthesis, pharmaceutical development, and biochemical research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For quotes on this typically in-stock reagent, please contact our team of experts .

Properties

IUPAC Name

(3R,4R)-4-amino-1-methylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c1-7-2-4(6)5(8)3-7;;/h4-5,8H,2-3,6H2,1H3;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYWZFXGUYRWAT-ALUAXPQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H](C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures the production of enantiomerically pure amino alcohols, which are essential for various applications.

Industrial Production Methods: Industrial production of this compound may involve scalable regio- and stereospecific synthesis methods. These methods are designed to produce large quantities of the compound while maintaining its stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.

Scientific Research Applications

Synthesis of Amino Alcohol Derivatives

rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride serves as a precursor for synthesizing various amino alcohol derivatives. These derivatives are vital in developing pharmaceuticals due to their biological activity. For instance, they can be converted into optically active piperidine amino alcohols, which are used as chiral ligands in asymmetric synthesis and catalysis .

Antiviral and Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit promising antiviral properties. Researchers have synthesized compounds that show efficacy against viral infections by modifying the core structure of this compound . Additionally, its derivatives are being explored as potential anticancer agents due to their ability to inhibit specific signaling pathways involved in tumor growth .

SHP2 Inhibition

Compounds derived from this compound have been identified as effective inhibitors of SHP2, a protein involved in various signaling pathways linked to hyperproliferative diseases such as cancer. The inhibition of SHP2 can lead to reduced cellular proliferation and survival, making these compounds valuable in cancer treatment strategies .

Cardiotoxicity Studies

The safety profile of this compound and its derivatives has been a focus of research due to concerns about cardiotoxicity associated with similar compounds. Studies suggest that while some related compounds may inhibit hERG channels (linked to cardiac arrhythmias), derivatives of this compound demonstrate a more favorable safety profile with lower cardiotoxicity risks .

A study conducted on the synthesis of enantiomerically pure trans-(3R,4R)-4-amino-piperidin-3-ols from this compound revealed their potential as precursors for biologically active compounds. The synthesized amino alcohols exhibited significant biological activity and were characterized using NMR spectroscopy to confirm their structures and purity .

Case Study 2: Antiviral Activity

In another investigation, researchers modified the structure of this compound to enhance its antiviral properties. The resulting compounds were tested against various viruses, showing promising results that warrant further exploration for therapeutic applications in viral infections .

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an enzyme inhibitor, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride and related compounds:

Compound Name CAS Number Core Structure Substituents Salt Form Melting Point (°C)
This compound Not provided Pyrrolidine 4-Amino, 3-hydroxyl, 1-methyl Dihydrochloride Not available
(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol trihydrochloride 897652-69-6 Pyrrolidine 4-(4-Methylpiperazinyl), 3-hydroxyl Trihydrochloride Not available
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride 1062580-52-2 Piperidine 1-Benzyl, 3-methylamino, 4-methyl Dihydrochloride 249–251
rac-[(3R,4R)-4-Methylpyrrolidin-3-yl]methanesulfonamide hydrochloride Not provided Pyrrolidine 4-Methyl, 3-methanesulfonamide Hydrochloride Not available
Key Observations:
  • Core Structure : The target compound and derivatives share a pyrrolidine backbone, whereas features a piperidine ring (six-membered), which reduces ring strain and alters conformational flexibility.
  • Substituents: The 4-amino group in the target compound is replaced by a 4-methylpiperazinyl group in , introducing a bulky, basic substituent.
  • Salt Form : The dihydrochloride salt (target compound and ) suggests moderate solubility in polar solvents, while trihydrochloride () may improve aqueous solubility but increase hygroscopicity.

Physicochemical and Functional Differences

  • Melting Points : reports a melting point of 249–251°C, indicative of high crystallinity due to strong ionic interactions in the dihydrochloride salt. Comparable data for the target compound is unavailable.
  • Hydrogen-Bonding Capacity: The hydroxyl and amino groups in the target compound enable hydrogen-bond donor/acceptor interactions, similar to ’s hydroxyl and piperazinyl groups. In contrast, ’s methanesulfonamide group introduces stronger acidity (pKa ~1–2) compared to the amino group (pKa ~9–10).
  • Stereochemical Impact : The (3R,4R) configuration in the target compound vs. (3S,4S) in may lead to divergent biological activities, as enantiomers often exhibit distinct binding affinities .

Biological Activity

Rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the stereochemical configuration that influences its biological activity. The compound can be synthesized from optically pure precursors through regio- and stereospecific reactions. Various methodologies have been developed for the efficient production of enantiomerically pure derivatives, which are crucial for studying their pharmacological effects .

Pharmacological Properties

This compound has been investigated for various biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, derivatives of piperidine have shown efficacy against viral infections, indicating a potential for this compound in antiviral applications .
  • Neuroprotective Effects : Research indicates that related compounds may act as neuroprotective agents by inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's . The ability to modulate neurotransmitter levels positions this compound as a candidate for further investigation in neuropharmacology.
  • Anticancer Potential : Some studies have highlighted the cytotoxic effects of piperidine derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in disease mechanisms. These studies provide insights into the interactions at the molecular level, enhancing our understanding of its potential therapeutic applications .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective properties of structurally similar piperidine compounds in a model of oxidative stress-induced neurotoxicity. The results indicated significant protection against neuronal cell death, attributed to the modulation of antioxidant pathways .

Case Study 2: Antiviral Activity

In another investigation, derivatives of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol were tested against viral strains in vitro. The findings demonstrated a dose-dependent inhibition of viral replication, suggesting that structural modifications could enhance antiviral efficacy .

Data Tables

Biological Activity Observed Effects References
AntiviralDose-dependent inhibition of viral replication
NeuroprotectiveProtection against oxidative stress-induced cell death
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Q. What are the optimal synthetic routes for rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride to achieve high enantiomeric purity?

Methodological Answer: Enantiomeric purity can be achieved via asymmetric synthesis or chiral resolution . For example, asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Ru-BINAP complexes) can yield stereoselective products. Alternatively, diastereomeric salt formation with resolving agents like tartaric acid derivatives enables separation of enantiomers via crystallization . Key steps include monitoring reaction progress with chiral HPLC and optimizing solvent polarity to enhance crystallization efficiency.

Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Provides definitive proof of absolute configuration by analyzing single-crystal structures.
  • NMR spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) or 2D NOESY to detect spatial proximity of substituents.
  • Circular Dichroism (CD) : Correlates electronic transitions with stereochemistry, validated against known standards .

Q. How can common synthetic impurities in this compound be identified and quantified?

Methodological Answer: Impurities often arise from incomplete methylation (e.g., residual -OH groups) or racemization. Reverse-phase HPLC with UV detection (λ = 210–260 nm) and LC-MS are effective for separation and identification. Quantification requires calibration curves using spiked impurity standards. For diastereomeric byproducts, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .

Advanced Research Questions

Q. How do solvent systems and temperature gradients influence diastereomeric resolution during purification of this compound?

Methodological Answer: Solvent polarity (e.g., ethanol vs. acetonitrile) affects solubility differences between diastereomers. Lower temperatures favor crystallization of the less soluble isomer. A temperature-controlled fractional crystallization protocol is recommended: dissolve the racemate in a minimal volume of hot ethanol, cool gradually to 4°C, and isolate crystals via vacuum filtration. Monitor yield and purity using differential scanning calorimetry (DSC) to assess crystallinity .

Q. What computational models are validated for predicting the pharmacokinetic (PK) properties of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability by modeling interactions with lipid bilayers.
  • QSAR Models : Train datasets on pyrrolidine analogs to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability.
  • ADMET Predictor™ or Schrödinger’s QikProp : Validate predictions against in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can contradictory data on synthetic yields of this compound across studies be resolved?

Methodological Answer: Contradictions often stem from variations in reducing agents (e.g., NaBH₄ vs. LiAlH₄) or protective group strategies . Design a systematic study comparing:

  • Protecting groups : Boc vs. Fmoc for amine stability during methylation.
  • Reduction conditions : Pressure and temperature effects on catalytic hydrogenation efficiency.
    Statistical analysis (ANOVA) of triplicate reactions identifies significant variables, while in situ IR spectroscopy monitors intermediate formation .

Methodological Framework for Research Design

  • Link to Theory : Base synthetic strategies on stereoelectronic theory (e.g., Curtin-Hammett principle for kinetic vs. thermodynamic control) .
  • Experimental Validation : Cross-reference analytical data (e.g., NMR coupling constants) with computational predictions of lowest-energy conformers .

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